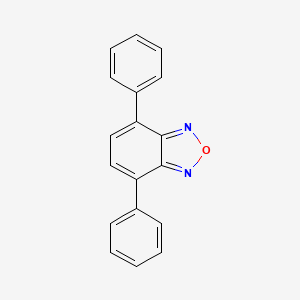

4,7-Diphenyl-2,1,3-benzoxadiazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6625-34-9 |

|---|---|

Molecular Formula |

C18H12N2O |

Molecular Weight |

272.3 g/mol |

IUPAC Name |

4,7-diphenyl-2,1,3-benzoxadiazole |

InChI |

InChI=1S/C18H12N2O/c1-3-7-13(8-4-1)15-11-12-16(14-9-5-2-6-10-14)18-17(15)19-21-20-18/h1-12H |

InChI Key |

TUXNZILAFVLZFH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C3=NON=C23)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for 4,7 Diphenyl 2,1,3 Benzoxadiazole and Its Functional Derivatives

Foundational Synthetic Pathways to the 2,1,3-Benzoxadiazole Heterocyclic Core

The construction of the 2,1,3-benzoxadiazole core is a critical first step in the synthesis of its 4,7-diphenyl derivatives. This is typically achieved through a two-step process involving the formation of a benzofuroxan (B160326) intermediate followed by its deoxygenation.

Precursor Synthesis Strategies for 2,1,3-Benzoxadiazole

A common route to the 2,1,3-benzoxadiazole core begins with the synthesis of 2,1,3-benzoxadiazole-1-oxide, also known as benzofuroxan. nih.govfrontiersin.org This intermediate is often prepared from 2-nitroaniline (B44862). nih.gov In a typical procedure, 2-nitroaniline is treated with a strong oxidizing agent, such as sodium hypochlorite, in the presence of a phase transfer catalyst like tetrabutylammonium (B224687) bromide. nih.govfrontiersin.org This reaction proceeds via an intramolecular cyclization and results in the formation of the benzofuroxan ring system. nih.gov

The subsequent step involves the deoxygenation of the 2,1,3-benzoxadiazole-1-oxide to yield the desired 2,1,3-benzoxadiazole. nih.govfrontiersin.org This is commonly achieved by reacting the benzofuroxan with a reducing agent like triphenylphosphine (B44618) in a suitable solvent such as toluene. nih.govfrontiersin.org The reaction is typically carried out under reflux conditions to drive the deoxygenation to completion. nih.gov

Strategies for 4,7-Diaryl Substitution and π-Conjugation Extension

Once the 2,1,3-benzoxadiazole core is in hand, the next crucial step is the introduction of aryl groups at the 4 and 7 positions. This is most effectively accomplished through metal-catalyzed cross-coupling reactions, which allow for the formation of carbon-carbon bonds between the heterocyclic core and various aromatic substituents.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki)

Suzuki Coupling: The Suzuki-Miyaura coupling is a widely employed method for the synthesis of 4,7-diaryl-2,1,3-benzoxadiazoles. mdpi.comlibretexts.orgresearchgate.net This reaction involves the palladium-catalyzed cross-coupling of a dihalogenated benzoxadiazole, typically 4,7-dibromo-2,1,3-benzoxadiazole, with an arylboronic acid or its ester. mdpi.comlibretexts.org The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base, like sodium carbonate. mdpi.com The choice of solvent and reaction temperature can influence the reaction efficiency and yield. The Suzuki coupling is valued for its tolerance of a wide range of functional groups and its generally high yields. libretexts.org

Sonogashira Coupling: The Sonogashira coupling is another powerful tool for extending the π-conjugation of the 2,1,3-benzoxadiazole system. organic-chemistry.orgwikipedia.orglibretexts.org This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by a combination of a palladium complex and a copper(I) salt. organic-chemistry.orgwikipedia.org In the context of 4,7-disubstituted benzoxadiazoles, this reaction is used to introduce alkynyl groups, which can then be further functionalized or used to construct larger conjugated systems. nih.govnih.gov The reaction is typically performed under mild, basic conditions. wikipedia.org

Advanced Functionalization Techniques at the 4,7-Positions

Beyond the initial diarylation, further functionalization at the 4 and 7 positions is often necessary to fine-tune the electronic and optical properties of the final molecule. This can involve the introduction of various electron-donating or electron-withdrawing groups onto the phenyl rings.

Direct C-H arylation has emerged as a powerful technique for the synthesis of 4,7-diaryl-2,1,3-benzothiadiazole derivatives, a class of compounds structurally related to their benzoxadiazole counterparts. nih.govresearchgate.net This method avoids the pre-functionalization of the aromatic coupling partner, offering a more atom-economical route. nih.gov Palladium catalysts, often in combination with specific ligands and bases, are employed to facilitate the direct coupling of C-H bonds with aryl halides. nih.gov

Synthesis of Polymeric and Oligomeric Systems Incorporating the Benzoxadiazole Moiety

The unique electronic properties of 4,7-diphenyl-2,1,3-benzoxadiazole make it an attractive building block for the synthesis of conjugated polymers and oligomers. These materials are of great interest for applications in organic electronics.

Conjugated Polymer Synthesis via Polycondensation (e.g., Stille Polycondensation)

Stille Polycondensation: The Stille coupling reaction is a versatile and widely used method for the synthesis of conjugated polymers. wiley-vch.deresearchgate.net It involves the palladium-catalyzed cross-coupling of an organotin reagent with an organic halide. wiley-vch.de In the context of benzoxadiazole-containing polymers, this typically involves the polycondensation of a dibrominated 4,7-diaryl-2,1,3-benzoxadiazole monomer with a distannylated comonomer. mit.edu This method allows for the creation of well-defined alternating copolymers with tunable electronic and optical properties. polymer.cnrsc.org The Stille polycondensation is known for its tolerance to a wide variety of functional groups and its ability to produce high molecular weight polymers. wiley-vch.de

Direct Arylation Polycondensation: More recently, direct arylation polycondensation has gained attention as a more sustainable alternative to traditional cross-coupling methods for polymer synthesis. rsc.orgresearchgate.netmdpi.com This approach avoids the use of organometallic reagents, reducing waste and simplifying the purification process. rsc.org The reaction involves the palladium-catalyzed polymerization of a dihalogenated monomer with a comonomer containing C-H bonds that are sufficiently activated for coupling. rsc.orgmdpi.com This technique has been successfully applied to the synthesis of polymers containing 2,1,3-benzothiadiazole (B189464) units, demonstrating its potential for the preparation of benzoxadiazole-based polymers as well. rsc.orgrsc.org

Design and Synthesis of Donor-Acceptor (D-A) Architectures

The unique electron-deficient nature of the 2,1,3-benzoxadiazole core makes it an excellent building block for creating donor-acceptor (D-A) type molecules. These architectures are of significant interest due to their potential applications in organic electronics, including as fluorophores.

A common strategy for synthesizing D-A systems based on 2,1,3-benzoxadiazole involves coupling the electron-accepting benzoxadiazole core with various electron-donating moieties. This can be achieved through various cross-coupling reactions. For instance, fluorophores with a D-π-A-π-D structure have been synthesized, where the 2,1,3-benzoxadiazole unit acts as the acceptor (A) and is connected to donor (D) groups through a π-conjugated system. frontiersin.org

The synthesis of these molecules often starts from 2,1,3-benzoxadiazole-1-oxide, which can be prepared and subsequently converted to the 2,1,3-benzoxadiazole scaffold. frontiersin.org This core can then be functionalized, for example, by bromination to create reactive sites for coupling reactions. frontiersin.org

One specific example is the synthesis of 4,7-bis((4-(2-(2-ethylhexyl)-2H-tetrazol-5-yl)phenyl)ethynyl)benzo[c] mdpi.comresearchgate.netnih.govoxadiazole. frontiersin.org This compound exhibits the characteristic D-A structure and displays interesting photophysical properties, such as a significant Stokes' shift, which is indicative of intramolecular charge transfer (ICT). frontiersin.org The synthesis involves a Sonogashira cross-coupling reaction between a dibrominated 2,1,3-benzoxadiazole derivative and a suitable terminal alkyne bearing the donor group.

Design and Synthesis of Novel Benzoxadiazole Derivatives

The versatility of the benzoxadiazole scaffold allows for extensive structural modifications to fine-tune its properties for specific applications. This includes the introduction of various electron-donating and electron-accepting groups, as well as the incorporation of other heteroatoms to create novel analogues.

Structural Modifications with Electron-Donating and Electron-Accepting Groups

The electronic properties of benzoxadiazole derivatives can be systematically altered by introducing electron-donating or electron-withdrawing substituents onto the aromatic core or the pendant phenyl rings. These modifications influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the absorption and emission characteristics of the molecule.

For example, the incorporation of heterocyclic units with electron-donating properties can lead to compounds with tailored electronic and optical properties. frontiersin.org The synthesis of such derivatives often involves multi-step reaction sequences, starting from functionalized precursors.

A general synthetic pathway to introduce diverse functional groups can involve:

Synthesis of a key intermediate, such as 2-mercaptobenzoxazole (B50546) from 2-aminophenol (B121084) derivatives. nih.govfigshare.com

Further reaction to introduce a linker, for example, by reacting with ethyl 2-chloroacetate to form an ester. figshare.com

Conversion of the ester to a more reactive intermediate like a hydrazide. figshare.com

Finally, condensation with various aldehydes or other electrophiles to introduce a wide range of substituents. figshare.combiotech-asia.org

Below is a table summarizing some synthesized benzoxazole (B165842) derivatives with different functional groups:

| Compound Name | Starting Material | Reagents | Key Functional Groups | Reference |

| 2,1,3-Benzoxadiazole-1-oxide | Not specified | Sodium hypochlorite | Benzoxadiazole N-oxide | frontiersin.org |

| 2,1,3-Benzoxadiazole | 2,1,3-Benzoxadiazole-1-oxide | Not specified | Benzoxadiazole | frontiersin.org |

| 4,7-Dibromo-2,1,3-benzoxadiazole | 2,1,3-Benzoxadiazole | Not specified | Dibromo-benzoxadiazole | frontiersin.org |

| 2-(Benzoxazol-2-ylthio)acetohydrazide | 2-Mercaptobenzoxazole | Ethyl 2-chloroacetate, Hydrazine hydrate | Thioacetohydrazide | figshare.com |

| 2-[(4-Chloro-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide | 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetate | Hydrazine hydrate | Chloro-benzoxazole, Thioacetohydrazide | biotech-asia.org |

Incorporation of Heteroatom-Containing Analogues (e.g., Boron-Based Benzoxadiazoles)

A more recent and innovative approach to modify the properties of benzoxadiazoles is the incorporation of heteroatoms, such as boron, into the molecular framework. mdpi.comresearchgate.netnih.gov Boron-containing organic molecules have gained significant attention in medicinal chemistry and materials science. nih.gov

The synthesis of boron-based benzoxadiazoles can be achieved through several strategies. One method involves the preparation of substituted boronic acid pinacol (B44631) esters, which are then converted to the corresponding aryltrifluoroborate salts. mdpi.comresearchgate.net These boron-containing fragments can then be coupled to a benzoxadiazole core.

For instance, a general synthetic scheme involves:

Preparation of substituted amine or ether-linked boronic acid pinacol ester derivatives through a base-catalyzed substitution reaction. mdpi.com

Conversion of these esters to the corresponding aryltrifluoroborate salts using potassium hydrogen fluoride (B91410) (KHF₂). mdpi.comresearchgate.net

Another approach involves the synthesis of a boron-containing amidoxime (B1450833) reagent, which can then be used to construct boron-functionalized oxadiazoles. nih.gov This method offers a metal-free route to these valuable compounds. nih.gov

The table below provides examples of key intermediates and reagents used in the synthesis of boron-based benzoxadiazoles:

| Intermediate/Reagent | Role in Synthesis | Reference |

| Substituted boronic acid pinacol esters | Precursors to aryltrifluoroborates | mdpi.comresearchgate.net |

| Potassium hydrogen fluoride (KHF₂) | Reagent for converting pinacol esters to trifluoroborates | mdpi.comresearchgate.net |

| 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | Starting material for boron-containing amidoxime | nih.gov |

| Hydroxylamine hydrochloride | Reagent for amidoxime synthesis | nih.gov |

These synthetic strategies open up new avenues for the development of novel benzoxadiazole derivatives with unique electronic, optical, and biological properties, expanding their potential applications in various scientific fields.

Theoretical and Computational Investigations of 4,7 Diphenyl 2,1,3 Benzoxadiazole Systems

Electronic Structure Elucidation via Quantum Chemical Methodologies

The electronic architecture of 4,7-diphenyl-2,1,3-benzoxadiazole and its derivatives is a key determinant of their optical and electronic properties. Computational methods, particularly Density Functional Theory (DFT), have been instrumental in dissecting these characteristics.

Ground State Electronic Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of these compounds. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity and kinetic stability. nih.govaimspress.com A smaller energy gap generally correlates with higher chemical reactivity and polarizability. nih.gov

For instance, in a study of 2,1,3-benzothiadiazole (B189464) derivatives, the HOMO-LUMO energy gaps were found to be narrow, in the range of 1.75–2.38 eV, indicating their semiconductor properties. researchgate.net Theoretical calculations for various benzothiadiazole derivatives have shown that the HOMO is typically localized on the electron-donating moieties, while the LUMO resides on the electron-accepting benzothiadiazole core. This spatial separation of the frontier orbitals is a hallmark of donor-acceptor systems and is crucial for their photophysical properties.

The stability and reactivity of these molecules can be further analyzed through various quantum chemical descriptors. For example, a lower HOMO-LUMO gap suggests that the molecule can be easily excited, which is a desirable trait for applications in optoelectronics. nih.gov The specific energy values and the resulting gap are sensitive to the molecular structure, including the nature and position of substituent groups.

Table 1: Calculated HOMO-LUMO Energies and Gaps for Selected Benzothiadiazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Temozolomide (Neutral, Gas Phase) | - | - | 4.40 |

| Temozolomide (Neutral, DMSO) | - | - | 4.30 |

| Temozolomide (Anion, Alpha, Water) | - | - | 2.53 |

| Temozolomide (Anion, Beta, Water) | - | - | 4.75 |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 |

Excited State Dynamics and Characterization

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for investigating the excited state properties of molecules. nih.gov It allows for the simulation of electronic absorption and emission spectra, providing insights into the nature of electronic transitions. For 2,1,3-benzoxadiazole derivatives, TD-DFT calculations have been used to model their electronic structure in both the ground and excited states. frontiersin.orgresearchgate.net

These simulations have confirmed that the absorption in the visible region is due to π-π* electronic transitions. frontiersin.orgresearchgate.net The characterization of excited states is crucial for understanding the photophysical behavior, including fluorescence and phosphorescence. In some cases, such as with 4-bromo-7-(3-pyridylamino)-2,1,3-benzothiadiazole, the presence of a heavy atom can promote intersystem crossing from the singlet to the triplet state, leading to long-lived phosphorescence. mdpi.com

The dynamics of the excited state, including relaxation processes, are also a subject of computational investigation. For example, in 4,7-dithien-2-yl-2,1,3-benzothiadiazole, transient absorption spectroscopy combined with computational methods revealed that the primary step after excitation is an internal charge transfer assisted by the planarization of the thiophene (B33073) rings. researchgate.net This process occurs on a picosecond timescale and is influenced by the polarity of the solvent. researchgate.net

Intramolecular Charge Transfer (ICT) State Analysis

Many donor-acceptor molecules, including derivatives of 2,1,3-benzoxadiazole, exhibit intramolecular charge transfer (ICT) upon photoexcitation. This phenomenon involves the transfer of electron density from the donor part of the molecule to the acceptor part. The resulting ICT state is often characterized by a large change in dipole moment compared to the ground state. rsc.org

The occurrence of ICT is responsible for the large Stokes shifts observed in the fluorescence spectra of these compounds. rsc.orgnih.gov Computational studies can quantify the extent of charge transfer and describe the geometry and electronic structure of the ICT state. For instance, in a study of 4,7-dithien-2-yl-2,1,3-benzothiadiazole, the ground state dipole moments were found to be small, while the excited state dipole moments were substantially different, confirming the charge transfer character of the excited state. rsc.org The stabilization of this charge transfer state, particularly in polar solvents, plays a significant role in the observed photophysical properties. researchgate.netrsc.org

Spectroscopic Property Simulations and Analysis

Computational chemistry provides a powerful means to predict and interpret the spectroscopic properties of molecules, offering a bridge between molecular structure and experimental observations.

Predictive Modeling of Absorption and Emission Spectra

Theoretical calculations, particularly using TD-DFT, have been successfully employed to simulate the absorption and emission spectra of 2,1,3-benzoxadiazole derivatives. frontiersin.orgresearchgate.net These simulations can predict the wavelengths of maximum absorption (λ_abs) and emission (λ_em), as well as the oscillator strengths of the transitions.

The simulated spectra are often in good agreement with experimental results, allowing for the assignment of electronic transitions. frontiersin.orgresearchgate.net For example, in a series of fluorophores containing a 2,1,3-benzoxadiazole unit, the simulated emission spectra were consistent with the experimental data, showing a shift in the emission peak with different solvents. frontiersin.orgresearchgate.net This predictive capability is invaluable for the rational design of new molecules with tailored spectroscopic properties.

Solvatochromic Behavior and Solvent Polarity Effects

The photophysical properties of many 2,1,3-benzoxadiazole derivatives are highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. rsc.org This is particularly true for compounds that exhibit intramolecular charge transfer. An increase in solvent polarity often leads to a red-shift (bathochromic shift) in the emission spectrum, which is a consequence of the stabilization of the more polar excited ICT state. nih.govrsc.org

The Lippert-Mataga equation is often used to analyze the solvatochromic shifts and to estimate the change in dipole moment upon excitation. raco.cat Computational models can simulate the effect of the solvent, either implicitly using continuum models or explicitly by including solvent molecules in the calculation. These simulations have shown that with increasing solvent polarity, the energy gap between the HOMO and LUMO can decrease, and the excited state can become more stabilized. nih.gov For example, in 4,7-dithien-2-yl-2,1,3-benzothiadiazole, time-resolved fluorescence measurements and computational modeling revealed that in polar solvents, longer fluorescence lifetimes are observed along with a decrease in the quantum yield due to the activation of non-radiative relaxation channels. rsc.org

Dipole Moment Analysis in Ground and Excited States

Computational studies on related heterocyclic systems, such as benzothiazole (B30560) and benzothiadiazole derivatives, provide a framework for understanding the dipole moment behavior of this compound. nih.govbiointerfaceresearch.com These studies consistently show that the dipole moment in the electronically excited state (μe) is substantially larger than that in the ground state (μg). nih.govresearchgate.net This increase indicates a significant redistribution of electron density upon photoexcitation, leading to a more polar excited state. researchgate.net

This change in dipole moment is a hallmark of intramolecular charge transfer (ICT), where electron density is shifted from an electron-donating part of the molecule to an electron-accepting part. In the case of this compound, the phenyl groups can act as electron donors, while the electron-deficient benzoxadiazole core serves as the acceptor. The ICT nature of the excited state is responsible for the large Stokes shifts (the difference between the absorption and emission maxima) and the sensitivity of the fluorescence to the solvent polarity observed in similar compounds. researchgate.net

The relationship between the solvatochromic shifts and the dipole moments is often described by the Lippert-Mataga and Bakhshiev equations, which correlate the Stokes shift to the dielectric constant and refractive index of the solvent. By applying these models, it is possible to estimate the change in dipole moment (Δμ = μe - μg) upon excitation. For analogous compounds, this change can be quite significant, further confirming the charge-transfer character of the excited state. nih.gov

Table 1: Comparison of Ground and Excited State Dipole Moments in a Related Benzothiadiazole Derivative

| Conformation | Ground State Dipole Moment (μg) in Debye | Excited State Dipole Moment (μe) in Debye |

| trans-cis | 1.18 | > 1.18 |

Note: Data for 4,7-dithieno-2,1,3-benzothiadiazole, a structurally similar compound. The excited state dipole moment is noted to be significantly larger, though a precise value is not provided in the source. biointerfaceresearch.com

Molecular Conformation, Intermolecular Interactions, and Crystal Packing Theory

The arrangement of molecules in the solid state is governed by a delicate balance of intermolecular forces, which in turn is dictated by the molecule's three-dimensional shape and electronic properties. Computational methods are invaluable for dissecting these complex interactions.

Conformational Analysis and Planarity Assessment

The conformation of this compound is characterized by the rotational freedom of the two phenyl rings relative to the central benzoxadiazole core. The degree of planarity of the molecule has a profound impact on its electronic properties, particularly the extent of π-conjugation, which influences its absorption and emission characteristics.

Crystal structure analysis of the closely related 4,7-diphenyl-2,1,3-benzothiadiazole (B12581777) reveals that the molecule is not entirely planar. nih.gov The dihedral angles between the phenyl rings and the central benzothiadiazole unit are non-zero, indicating a twisted conformation. This twisting is a result of steric hindrance between the hydrogen atoms on the phenyl rings and the central core. A similar twisted conformation is expected for this compound.

Computational studies on similar systems have shown that while the benzoxadiazole ring itself is essentially planar, the appended phenyl groups can rotate. nih.gov The potential energy surface for this rotation is typically shallow, allowing for a range of conformations to be accessible at room temperature in solution. This conformational flexibility can lead to different molecular packing arrangements in the solid state, potentially resulting in polymorphism.

Non-Covalent Interactions and Energy Frameworks (e.g., Hirshfeld Surface Analysis, π-Stacking, π-Hole Interactions)

The solid-state packing of this compound is directed by a variety of non-covalent interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice. nih.govresearchgate.netresearchgate.netimist.maijpsdronline.com By mapping properties like d_norm (a normalized contact distance) onto the molecular surface, regions of close intermolecular contacts can be identified.

For aromatic systems like this compound, π-π stacking interactions are a dominant feature. These occur when the π-electron systems of adjacent molecules overlap, contributing significantly to the stability of the crystal structure. The twisted conformation of the molecule can influence the nature of this stacking, leading to slipped-parallel or T-shaped arrangements in addition to face-to-face stacking.

Another important, though more subtle, interaction is the π-hole interaction . A π-hole is a region of positive electrostatic potential located perpendicular to the plane of an aromatic ring. researchgate.net This positive region can interact favorably with electron-rich areas of neighboring molecules, such as lone pairs on oxygen or nitrogen atoms, or the π-electrons of another aromatic ring. In 2,1,3-benzoxadiazole derivatives, the electron-deficient nature of the heterocyclic ring can enhance the positive character of the π-hole, making these interactions particularly relevant. nih.gov

Hirshfeld surface analysis of related compounds reveals the prevalence of H···H, C···H, and N···H contacts, indicating the importance of van der Waals forces and hydrogen bonding in the crystal packing. researchgate.netimist.ma Energy framework calculations can further elucidate the energetic contributions of these different interactions, providing a visual representation of the strength and directionality of the forces that hold the crystal together.

Table 2: Predominant Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Benzoxadiazole Derivative

| Interaction Type | Contribution (%) |

| H···H | High |

| C···H/H···C | Significant |

| O···H/H···O | Significant |

| N···H/H···N | Significant |

Note: Data is generalized from studies on various benzoxadiazole derivatives. The exact percentages vary depending on the specific crystal structure. nih.gov

Computational Design and Predictive Modeling for Materials Development

The insights gained from theoretical and computational studies of this compound and its analogues are instrumental in the rational design of new materials with tailored optoelectronic properties for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Rational Design Principles for Optimizing Optoelectronic Performance

The performance of organic electronic devices is intrinsically linked to the molecular properties of the active materials. For this compound-based systems, computational modeling provides a roadmap for optimizing these properties. Key design principles include:

Tuning the HOMO and LUMO Energy Levels: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies determine the charge injection and transport properties of a material, as well as its optical bandgap. By strategically adding electron-donating or electron-withdrawing substituents to the phenyl rings or the benzoxadiazole core, these energy levels can be precisely tuned. For instance, adding strong donor groups to the phenyl rings can raise the HOMO level, facilitating hole injection, while modifying the benzoxadiazole core can lower the LUMO level, aiding electron injection. mdpi.com

Controlling the Intramolecular Charge Transfer (ICT): The strength of the ICT character can be modulated by varying the electronic nature of the donor and acceptor units. A well-balanced ICT is crucial for achieving high fluorescence quantum yields and desirable emission colors.

Enhancing Molecular Rigidity: While some conformational flexibility is inherent, excessive non-radiative decay pathways can be minimized by designing more rigid molecular structures. This can be achieved by introducing bridging units or bulky side groups that restrict rotational freedom.

Promoting Favorable Intermolecular Interactions: The design of molecules that self-assemble into well-ordered solid-state structures with strong electronic coupling is essential for efficient charge transport. Computational analysis of intermolecular interactions can guide the design of molecules that favor optimal packing motifs, such as co-facial π-stacking. nih.gov

In Silico Screening and Property Prediction in Material Systems

Before embarking on time-consuming and resource-intensive synthesis, computational methods allow for the in silico screening of large libraries of virtual compounds. biointerfaceresearch.comijpsdronline.comresearchgate.netnih.govnih.gov By systematically modifying the core structure of this compound with different functional groups, researchers can predict key properties of the resulting derivatives.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are the workhorse methods for these predictions. mdpi.com They can be used to calculate:

Electronic Properties: HOMO/LUMO energies, ionization potentials, and electron affinities.

Optical Properties: Absorption and emission spectra, and oscillator strengths.

Charge Transport Properties: Reorganization energies, which are a measure of the energy required for a molecule to change its geometry upon gaining or losing an electron. Lower reorganization energies are indicative of better charge transport capabilities.

This high-throughput screening approach enables the identification of the most promising candidates for a specific application, significantly accelerating the materials discovery process. By focusing synthetic efforts on a smaller set of high-potential molecules, the development of next-generation organic electronic materials based on the this compound scaffold can be made more efficient and targeted. researchgate.net

Advanced Optoelectronic and Photophysical Research on 4,7 Diphenyl 2,1,3 Benzoxadiazole Derivatives

Luminescence and Fluorescence Characteristics of Benzoxadiazole-Based Fluorophores

The 2,1,3-benzoxadiazole moiety is a key component in the design of highly tunable fluorophores. nih.gov Its electron-deficient nature, when combined with electron-donating groups in a donor-π-acceptor-π-donor (D-π-A-π-D) architecture, leads to remarkable photophysical properties, including intense fluorescence and large Stokes shifts. frontiersin.orgresearchgate.net

High Fluorescence Quantum Yield Systems

A defining characteristic of many 4,7-diphenyl-2,1,3-benzoxadiazole derivatives is their high fluorescence efficiency. Research has shown that these compounds can exhibit significantly higher fluorescence quantum yields (ΦF) compared to their more extensively studied benzothiadiazole (BTD) analogues. frontiersin.orgresearchgate.net For instance, a series of fluorescent calamitic liquid crystals derived from the this compound core displayed ΦF values in the range of 0.38–0.45 in solution, demonstrating their potential as superior emitters. researchgate.net

Other studies on novel fluorophores incorporating the 2,1,3-benzoxadiazole unit have reported strong solvent-dependent fluorescence with quantum yields (ΦFL) reaching approximately 0.5. frontiersin.orgufop.br This high efficiency is attributed to the effective π-conjugated system created by the D-π-A-π-D structure, which promotes radiative decay processes. researchgate.net The nature of the substituents attached to the phenyl rings can further modulate these quantum yields. nih.gov

Table 1: Fluorescence Quantum Yield (ΦF) of Selected Benzoxadiazole Derivatives

| Compound Type | Quantum Yield (ΦF) | Conditions | Reference |

|---|---|---|---|

| This compound based calamitic liquid crystals | 0.38–0.45 | In solution | researchgate.net |

| 2,1,3-Benzoxadiazole with D-π-A-π-D structure | ~0.5 | In solution (solvent-dependent) | frontiersin.orgufop.br |

Large Stokes Shift Phenomena and Underlying Mechanisms

Derivatives of this compound are noted for exhibiting a large Stokes shift, which is the difference between the maxima of the absorption and emission spectra. This property is highly desirable for applications in fluorescence imaging and sensors as it minimizes self-absorption and improves signal-to-noise ratio. nih.gov

The primary mechanism responsible for the large Stokes shift in these molecules is an efficient intramolecular charge transfer (ICT) process that occurs in the excited state. frontiersin.orgresearchgate.net Upon photoexcitation, electron density moves from the electron-donating units (the phenyl rings and their substituents) to the electron-accepting 2,1,3-benzoxadiazole core. This charge redistribution leads to a more polarized excited state that is significantly stabilized, particularly in polar solvents, resulting in an emission of lower energy (longer wavelength) compared to the absorption. frontiersin.orgresearchgate.net Studies have reported substantial Stokes shifts, for example, around 3,779 cm⁻¹ for certain D-π-A-π-D type benzoxadiazole fluorophores. frontiersin.orgufop.brresearchgate.net Time-dependent density functional theory (TD-DFT) calculations support the attribution of a π-π* state with significant charge transfer characteristics as the origin of this phenomenon. frontiersin.orgnih.gov

Table 2: Stokes Shift Data for Benzoxadiazole-Based Fluorophores

| Compound Structure | Stokes Shift (cm⁻¹) | Underlying Mechanism | Reference |

|---|---|---|---|

| D-π-A-π-D type 2,1,3-Benzoxadiazole | ~3,779 | Intramolecular Charge Transfer (ICT) | frontiersin.orgufop.brresearchgate.net |

| Thiourea- and Amino-Substituted Benzoxadiazole | >250 nm (up to) | Concerted Charge Transfer | researchgate.net |

Fluorescence Quenching Studies and Charge Transfer Processes

The fluorescence of this compound derivatives can be quenched through interactions with other molecules, a process often mediated by charge transfer. These quenching studies are crucial for developing chemical sensors. For instance, the fluorescence of related donor-acceptor systems can be effectively quenched by electron-deficient molecules, such as nitroaromatic compounds, through an electron transfer mechanism from the excited fluorophore to the quencher. researchgate.net

The efficiency of this charge transfer and the resulting quenching can be influenced by the molecular architecture. The presence of bulky substituents can sterically hinder the close approach required for efficient charge transfer between the fluorophore and a quencher molecule. researchgate.net Furthermore, the process of intramolecular charge transfer itself is a fundamental deactivation pathway for the excited state. In some systems, this ICT state can be deactivated non-radiatively through processes like photoisomerization, competing with fluorescence emission. researchgate.net Theoretical investigations using semiclassical Marcus charge transfer theory and DFT can provide insights into the electronic structure and transport properties that govern these charge transfer events. researchgate.net

Liquid Crystalline Behavior and Mesophase Investigations

By strategically modifying the molecular architecture of this compound, it is possible to induce liquid crystalline (LC) behavior. These materials, which possess properties of both liquids and solids, are central to display technologies and other advanced optical applications. researchgate.net

Design and Characterization of Calamitic Liquid Crystal Phases (Nematic and Smectic)

Rod-like, or calamitic, liquid crystals are typically composed of a rigid core with flexible terminal chains. mdpi.com The this compound unit serves as an excellent rigid core for designing such mesogens. Research has demonstrated the successful synthesis of calamitic liquid crystals based on this core that exhibit well-defined thermotropic mesomorphism. researchgate.net

These compounds have been shown to form enantiotropic nematic (N) and smectic (Sm) phases. researchgate.net The nematic phase is characterized by long-range orientational order of the molecules along a common director, while the smectic phases exhibit additional positional order, with molecules arranged in layers. researchgate.net The identification and characterization of these phases are typically performed using techniques such as polarized optical microscopy (POM), which reveals characteristic textures, and differential scanning calorimetry (DSC), which determines the transition temperatures and enthalpies. uobasrah.edu.iqaps.org

Influence of Molecular Architecture and Substituents on Mesomorphism

The stability and type of mesophase in this compound derivatives are highly dependent on their molecular structure. researchgate.netuobasrah.edu.iq Key architectural features that influence mesomorphism include:

Terminal Alkoxy Chains: The length and number of flexible alkoxy chains attached to the terminal phenyl groups are critical. Increasing the chain length generally promotes the formation of more ordered smectic phases over nematic phases due to enhanced micro-segregation between the rigid cores and the flexible chains. researchgate.netmdpi.com

Linking Groups: The nature of the groups linking the core to other parts of the molecule can significantly affect self-assembly. For example, in related benzothiadiazole systems, the polarity of linkages (e.g., ether vs. ester vs. amide) has been shown to have a profound effect on the resulting mesophases. uobasrah.edu.iq

Lateral Substituents: The introduction of substituents on the side of the molecular core can disrupt molecular packing. mdpi.com This disruption typically lowers the clearing point (the temperature at which the LC phase transitions to an isotropic liquid) and can influence the type of mesophase formed. uobasrah.edu.iq

Core Shape: Even subtle changes in the geometry of the central core, such as the bent angles introduced by different heterocyclic rings, can be crucial in determining the thermal stability and nature of the liquid crystal phases. researchgate.net

A systematic variation of these structural elements allows for the fine-tuning of the mesomorphic properties, enabling the design of materials with specific phase transition temperatures and stabilities for targeted applications. researchgate.netmdpi.com

Charge Transport and Organic Semiconductor Properties

The this compound core and its derivatives are integral components in the design of novel organic semiconductors. Their inherent electronic properties, which can be finely tuned through synthetic modifications, make them promising candidates for a variety of optoelectronic applications. The following sections delve into the specific roles these compounds play in conjugated polymeric systems, their electrochemical behavior, and the determination of their optical and electrochemical band gaps.

Electron Acceptor and Donor Roles in Conjugated Polymeric Systems

In the architecture of conjugated polymers for organic electronics, the this compound moiety and its analogues typically function as electron-accepting units. frontiersin.org This electron-deficient nature stems from the electronegative nitrogen and oxygen atoms within the benzoxadiazole ring system. When incorporated into a polymer backbone, these units can facilitate the separation of photogenerated excitons and promote the transport of electrons.

The strategic design of donor-acceptor (D-A) copolymers, where an electron-donating unit is paired with an electron-accepting unit like a benzoxadiazole derivative, is a common and effective approach to tailor the electronic properties of the resulting material. nih.govresearchgate.net This D-A structure leads to the formation of intramolecular charge transfer (ICT) complexes, which significantly influences the material's absorption spectrum, frontier molecular orbital energy levels, and ultimately, its performance in devices. frontiersin.orgresearchgate.net

The incorporation of 2,1,3-benzoxadiazole units into conjugated polymers has been shown to enhance solubility and reduce aggregation, which are crucial for solution-based processing of organic electronic devices. mit.eduresearchgate.net The sulfur analogue, 2,1,3-benzothiadiazole (B189464), has also been extensively studied for its electron-accepting properties in conjugated materials. mit.edursc.org

Electrochemical Characterization (e.g., Cyclic Voltammetry, Redox Potentials)

For instance, in the context of organic solar cells, the HOMO level of the donor material and the LUMO level of the acceptor material dictate the open-circuit voltage (Voc). polymer.cn CV studies have shown that incorporating the 2,1,3-benzothiadiazole unit, a close analogue of benzoxadiazole, can lead to materials with low-lying HOMO energy levels, which is advantageous for achieving high Voc values in photovoltaic cells. polymer.cn

The redox potentials of these compounds are sensitive to their molecular structure. The introduction of different substituent groups on the phenyl rings or directly on the benzoxadiazole core can significantly alter the oxidation and reduction potentials. rsc.orgresearchgate.net For example, the presence of electron-donating or electron-withdrawing groups influences the ease with which the molecule can be oxidized or reduced. rsc.org

The electrochemical behavior of these derivatives is also crucial for understanding their stability. Materials with appropriate redox potentials can exhibit good air stability, which is a desirable characteristic for long-lasting organic electronic devices. polymer.cn

Optical and Electrochemical Band Gap Determinations

The band gap is a key property of a semiconductor that determines its light absorption characteristics. For this compound derivatives, both optical and electrochemical methods are employed to determine this crucial parameter.

The optical band gap (Eg_opt) is typically estimated from the onset of the absorption spectrum in the UV-visible region. frontiersin.orgresearchgate.net This corresponds to the energy required to promote an electron from the HOMO to the LUMO upon photoexcitation. The absorption properties, and thus the optical band gap, are strongly influenced by the molecular structure, particularly in D-A systems where intramolecular charge transfer plays a significant role. frontiersin.org

The electrochemical band gap (Eg_ec) is calculated from the difference between the onset oxidation and reduction potentials obtained from cyclic voltammetry measurements. researchgate.netresearchgate.net These potentials correspond to the HOMO and LUMO energy levels, respectively.

Studies have shown a strong correlation between the optical and electrochemical band gaps for 2,1,3-benzoxadiazole derivatives, with electrochemical band gaps typically in the range of 2.48–2.70 eV and optical band gaps around 2.64–2.67 eV. frontiersin.orgresearchgate.net The ability to tune the band gap through synthetic modifications is a significant advantage of these materials, allowing for the optimization of light absorption to match the solar spectrum for photovoltaic applications. polymer.cn

Energy Conversion Applications in Organic Electronics

The versatile electronic and optical properties of this compound derivatives have led to their exploration in various energy conversion applications, most notably in organic solar cells and dye-sensitized solar cells.

Organic Solar Cells (Donor and Acceptor Material Development)

In the field of organic solar cells (OSCs), derivatives of this compound and its sulfur analogue, benzothiadiazole, have been extensively investigated as both electron donor and electron acceptor materials. polymer.cnrsc.org The donor-acceptor (D-A) architecture is a cornerstone of modern OSC design, and the benzoxadiazole moiety serves as an excellent electron-deficient building block. researchgate.net

When incorporated into conjugated polymers, these acceptor units are often paired with electron-rich donor moieties to create low band gap materials that can harvest a broader range of the solar spectrum. polymer.cn The energy levels of the resulting D-A polymers, particularly the HOMO and LUMO levels, are critical for achieving efficient charge separation and high open-circuit voltages (Voc). researchgate.netpolymer.cn For instance, copolymers based on 4,7-diphenyl-2,1,3-benzothiadiazole (B12581777) have been used as donor materials in bulk-heterojunction solar cells with fullerene acceptors like PCBM, yielding power conversion efficiencies (PCEs) up to 1.62%. polymer.cn

More recently, non-fused ring electron acceptors (NFREAs) incorporating a benzoxadiazole core have been developed. rsc.org These materials offer tunable electronic properties and have shown promise in achieving high-performance OSCs when paired with suitable polymer donors. rsc.org The compatibility between the donor and acceptor materials, which is influenced by factors like molecular structure and halogenation, is crucial for optimizing device performance. rsc.org

The development of new donor and acceptor materials based on the this compound framework continues to be an active area of research, with the goal of further improving the efficiency and stability of organic solar cells. rsc.org

Dye-Sensitized Solar Cell (DSSC) Photosensitizers

Derivatives of this compound have also found application as photosensitizers, or "dyes," in dye-sensitized solar cells (DSSCs). google.com In a DSSC, the dye molecule absorbs light and injects an electron into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO2), initiating the process of current generation. nih.govgoogle.com

The design of efficient DSSC dyes often follows a D-π-A (Donor-π-bridge-Acceptor) structure, where the 2,1,3-benzoxadiazole or its analogue can function as the acceptor or part of the π-conjugated bridge. google.commdpi.com These dyes are engineered to have strong absorption in the visible region of the solar spectrum and appropriate HOMO and LUMO energy levels for efficient electron injection into the TiO2 and regeneration by the electrolyte. nih.gov

Structure Property Relationship Studies in 4,7 Diphenyl 2,1,3 Benzoxadiazole Research

Impact of Substituent Effects on Electronic, Optical, and Supramolecular Properties

The core 2,1,3-benzoxadiazole structure serves as a versatile scaffold whose properties can be finely tuned through the strategic placement of various substituents. These modifications directly influence the molecule's frontier molecular orbitals, light-absorbing and -emitting characteristics, and intermolecular interactions.

Role of Alkoxy Chains and Aryl Group Variations

The introduction of alkoxy chains and the modification of the peripheral aryl groups are primary strategies for tuning the properties of the benzoxadiazole core. Alkoxy chains, acting as electron-donating groups, can increase the electron density of the conjugated system, leading to changes in the energy levels and photophysical behavior. researchgate.net For instance, 2,1,3-benzoxadiazole-based liquid crystals featuring different elongated donor units with alkoxy chains exhibit intense photoluminescence. researchgate.net These derivatives show emission maxima in the yellow region (502 to 590 nm) and possess significantly higher fluorescence quantum yields (ΦPL = 0.30–0.54) compared to their benzothiadiazole (BTD) counterparts. researchgate.net

Varying the aryl groups attached at the 4- and 7-positions of the parent heterocycle has a profound impact on the electronic and optical properties. While direct data on 4,7-diphenyl-2,1,3-benzoxadiazole is specific, extensive research on its BTD analogue provides critical insights. The reaction of 4,7-dibromo-2,1,3-benzothiadiazole (B82695) with a range of arylboronic acids yields photoluminescent π-extended 4,7-diaryl-2,1,3-benzothiadiazoles with high fluorescence quantum yields. researchgate.net Substituting the phenyl rings with thienyl groups, as in 4,7-dithien-2-yl-2,1,3-benzothiadiazole, creates a system where the relative orientation of the thiophene (B33073) rings is in equilibrium, influencing the photophysics. rsc.orgresearchgate.net

Table 1: Effect of Aryl Group Variation on the Properties of 2,1,3-Benzothiadiazole (B189464) Analogues This table presents data for 2,1,3-benzothiadiazole derivatives to illustrate the effect of aryl group modifications, a principle applicable to the benzoxadiazole series.

| Aryl Group | Resulting Compound Core | Key Finding | Reference |

|---|---|---|---|

| Phenyl | 4,7-Diphenyl-2,1,3-benzothiadiazole (B12581777) | Serves as a foundational structure for creating π-extended systems with high fluorescence quantum yields. | researchgate.net |

| 1-Naphthyl | 4,7-Bis-naphthyl-2,1,3-benzothiadiazole | Exhibits bi-exponential decay in fluorescence due to the presence of two atropisomers. | researchgate.net |

| 4-Methoxyphenyl | 4,7-Bis(4-methoxyphenyl)-2,1,3-benzothiadiazole | Functions as a photoluminescent π-extended system with high electron affinity. | researchgate.net |

| Thien-2-yl | 4,7-Dithien-2-yl-2,1,3-benzothiadiazole | Shows photophysical properties dependent on solvent polarity and the relative orientation of the thiophene rings. | rsc.org |

Influence of Peripheral Groups on Excited-State Lifetimes and Photophysics

The nature and placement of peripheral groups can dramatically alter the de-excitation pathways available to the molecule, thereby influencing its fluorescence quantum yield and excited-state lifetime. In polar solvents, derivatives like 4,7-dithien-2-yl-2,1,3-benzothiadiazole exhibit longer fluorescence lifetimes but a decrease in quantum yield, which is attributed to the activation of specific non-radiative relaxation channels. rsc.org This behavior involves a planarization of the molecule in the excited state, which stabilizes the charge transfer character. rsc.orgresearchgate.net

The introduction of heavy atoms is a particularly effective strategy for modifying photophysical properties. For example, 4-bromo-7-(3-pyridylamino)-2,1,3-benzothiadiazole displays an unusually long excited-state lifetime of 9 microseconds, indicating phosphorescence. mdpi.comnih.gov This is a result of the "heavy atom effect," where the bromine atom enhances spin-orbit coupling, promoting efficient intersystem crossing from the singlet excited state (S1) to the triplet excited state (T1). mdpi.comnih.gov The photophysics are also sensitive to the electronic nature of the substituents; strong electron-donating groups can enhance intramolecular charge transfer (ICT) character, leading to high fluorescence quantum yields in apolar solvents but lower yields in polar ones. rsc.org

Aromatic Bridge and Conjugation Pathway Modifications

Altering the bridges that connect the core heterocycle to other aromatic units is a powerful tool for tuning the electronic and optical properties of both small molecules and polymers.

Extension of π-Conjugation and its Effects on Photophysical Parameters

Extending the π-conjugated system of the molecule generally leads to a bathochromic (red) shift in both the absorption and emission spectra. This is because a larger conjugated system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Using an acetylenic linker is one method to extend conjugation while maintaining molecular planarity, resulting in compounds that absorb in the 426–437 nm range. researchgate.net

The nature of the spacer can also dictate the emission color. In a series of benzothiadiazole dyes, the introduction of ethene and 1,3-butadiene (B125203) spacers at the 4- and 7-positions resulted in emission colors spanning from green to red. researchgate.net The Sonogashira coupling reaction is frequently used to create π-extended systems, such as 4,7-bis-alkynylaryl-2,1,3-benzothiadiazoles, which are noted for their high fluorescent quantum yields and electron affinities, making them suitable for applications like organic light-emitting diodes (OLEDs). researchgate.net

Influence of Bridging Units on Electronic and Optical Behavior in Copolymers

When this compound or its analogues are incorporated into copolymers, the bridging units that link the monomers play a critical role in determining the final properties of the material. Research on copolymers made with alkoxylated 4,7-diphenyl-2,1,3-benzothiadiazole and various comonomers (dialkylfluorene, dialkyloxyphenylene, or dialkylthiophene) demonstrates this effect. polymer.cn These copolymers exhibit good thermal stability and deep-lying HOMO energy levels, which imparts stability in air and leads to high open-circuit potentials in photovoltaic cells. polymer.cn

The specific bridging unit directly impacts performance; a copolymer with a phenylenevinylene bridge (PP-DBT) showed a higher power conversion efficiency (1.62%) in solar cells compared to those with fluorenevinylene (PF-DBT, 0.65%) or thiophenevinylene (PT-DBT, 1.25%) bridges. polymer.cn This superior performance was attributed to the broader absorption, lower bandgap, and higher hole mobility of the PP-DBT copolymer. polymer.cn The polarity of the linkage itself is also a factor. In a study on polycatenars, ether and amide linkages resulted in a significant red-shift in absorption and emission compared to ester linkages. researchgate.net

Table 2: Properties of Copolymers Based on 4,7-Diphenyl-2,1,3-benzothiadiazole (DBT)

| Copolymer Name | Bridging Unit | Open Circuit Potential (V) | Power Conversion Efficiency (%) | Reference |

|---|---|---|---|---|

| PF-DBT | Fluorenevinylene | 0.76 | 0.65 | polymer.cn |

| PP-DBT | Phenylenevinylene | 1.04 | 1.62 | polymer.cn |

| PT-DBT | Thiophenevinylene | 0.96 | 1.25 | polymer.cn |

Comparative Analysis with Benzochalcogenodiazole Analogues and Related Heterocycles

Comparing the 2,1,3-benzoxadiazole (BOD) system with its heavier chalcogen analogues, 2,1,3-benzothiadiazole (BTD) and 2,1,3-benzoselenadiazole (B1677776) (BSD), provides fundamental insights into how the heteroatom influences photophysical properties. researchgate.netnih.gov The primary difference arises from the "heavy atom effect," where the heavier S and Se atoms facilitate intersystem crossing to the triplet state, which can reduce fluorescence efficiency. researchgate.netnih.gov

In a direct comparison of analogous environment-sensitive fluorophores, the benzoxadiazole derivative (DBD-IA) showed the highest fluorescence quantum yield (Φf = 0.91) in a non-polar solvent (n-hexane). researchgate.netnih.gov The benzothiadiazole analogue (DBThD-IA) was also highly fluorescent (Φf = 0.81), while the benzoselenadiazole derivative (DBSeD-IA) had a significantly lower quantum yield (Φf = 0.24). researchgate.netnih.gov This trend highlights the increasing role of non-radiative decay processes as the chalcogen atom becomes heavier. researchgate.net In polar, hydrogen-bonding solvents like water, the fluorescence of all three derivatives is substantially quenched. researchgate.netnih.gov Despite its lower quantum yield, the BTD derivative exhibited a 10-fold higher photostability in aqueous solution than the BOD derivative. researchgate.netnih.gov

Table 3: Comparative Photophysical Properties of Benzochalcogenodiazole Derivatives in n-Hexane

| Compound (Core Heterocycle) | Maximum Emission Wavelength (λem) | Fluorescence Quantum Yield (Φf) | Reference |

|---|---|---|---|

| DBD-IA (Benzoxadiazole) | 520 nm | 0.91 | researchgate.netnih.gov |

| DBThD-IA (Benzothiadiazole) | 537 nm | 0.81 | researchgate.netnih.gov |

| DBSeD-IA (Benzoselenadiazole) | 591 nm | 0.24 | researchgate.netnih.gov |

Photophysical Characteristics and Performance Comparison with Benzothiadiazole (BTD)

The 2,1,3-benzoxadiazole (BOD) core is a fundamental building block in the development of fluorescent materials. Its derivatives, particularly those with a donor-π-acceptor-π-donor (D-π-A-π-D) structure like this compound, exhibit interesting photophysical properties. When compared to its analogue, 2,1,3-benzothiadiazole (BTD), distinct differences in these characteristics arise, primarily due to the different heteroatoms (oxygen vs. sulfur) in the heterocyclic ring.

Research into fluorophores containing a 2,1,3-benzoxadiazole unit linked to a π-conjugated system shows that these compounds typically have absorption maxima in the visible region. researchgate.net For instance, certain D-π-A-π-D type benzoxadiazole derivatives display an absorption maximum around 419 nm, which is attributed to π-π* electronic transitions. researchgate.net These compounds are known for their strong fluorescence emission in the bluish-green region of the spectrum, which can be dependent on the solvent. researchgate.net They often exhibit a significant Stokes' shift, a characteristic feature of molecules with an intramolecular charge transfer (ICT) state. researchgate.net

In a direct comparison, studies on fluorescent compounds derived from both 2,1,3-benzoxadiazole and 2,1,3-benzothiadiazole heterocycles revealed that both classes of compounds showed UV-vis absorption in a similar range, specifically between 426–437 nm. researchgate.net All the synthesized compounds in this study, regardless of whether they contained the benzoxadiazole or benzothiadiazole core, emitted light in the green portion of the visible spectrum. researchgate.net They also displayed reasonably large Stokes shifts, ranging from 95 to 107 nm, and moderate emission efficiencies. researchgate.net

The BTD core is a well-studied electron-deficient unit used in a variety of applications, from conjugated polymers for solar cells to fluorescent probes for cell imaging. scispace.com Derivatives of BTD are noted for their high photostability, significant Stokes shifts, and solvatochromic properties. scispace.com Symmetrically substituted derivatives, such as the 4,7-diaryl-2,1,3-benzothiadiazoles, are particularly important as they serve as precursors for various photovoltaic materials. mdpi.com These BTD derivatives are known to exhibit high fluorescent quantum yields and high electron affinities. researchgate.net

When comparing the two, the shift from benzoxadiazole to the heavier benzothiadiazole can influence the electronic energy levels. The replacement of the oxygen atom with a sulfur atom generally leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can result in a bathochromic (red) shift in the absorption and emission spectra.

| Characteristic | This compound Derivatives | 4,7-Diphenyl-2,1,3-benzothiadiazole Derivatives |

|---|---|---|

| Absorption Max (λabs) | ~419-437 nm researchgate.netresearchgate.net | ~426-437 nm researchgate.net |

| Emission Max (λem) | Bluish-green to green region researchgate.netresearchgate.net | Green region researchgate.net |

| Stokes Shift | Large, e.g., ~95-107 nm researchgate.net | Large, e.g., ~95-107 nm researchgate.net |

| Key Feature | Strong, solvent-dependent fluorescence researchgate.net | High photostability and quantum yields scispace.comresearchgate.net |

Structural and Electronic Similarities/Differences with Benzotriazole (B28993) (BTz) and Benzoselenodiazole (BSD)

Benzotriazole (BTz): Benzotriazole is a heterocyclic compound composed of a benzene (B151609) ring fused to a triazole ring. wikipedia.org Structurally, it is distinct from benzoxadiazole as it contains three nitrogen atoms in the heterocyclic part and a labile proton on one of the nitrogens, giving it the chemical formula C₆H₅N₃. wikipedia.orgnih.gov This N-H group allows BTz to act as a weak acid. wikipedia.org Unlike the electron-accepting nature of the benzoxadiazole core, benzotriazole can function as an electron donor. nih.gov Furthermore, benzotriazole is widely recognized for its use as a corrosion inhibitor, particularly for copper, a function not associated with benzoxadiazole. wikipedia.org The synthesis of benzotriazole involves the diazotization of o-phenylenediamine. wikipedia.org

Benzoselenodiazole (BSD): Benzoselenodiazole is a heavier analogue of both benzoxadiazole and benzothiadiazole, where the oxygen or sulfur atom is replaced by a selenium atom. This substitution has significant electronic consequences due to the "heavy atom effect". nih.govresearchgate.net The presence of selenium, which is larger and more polarizable than sulfur or oxygen, typically leads to a further lowering of the LUMO energy level. This results in a smaller HOMO-LUMO gap compared to both BTD and BOD analogues. researchgate.net Consequently, BSD derivatives often exhibit a significant red-shift in their absorption and emission spectra. researchgate.net The heavy atom effect in BSD can also enhance intersystem crossing, the process where a molecule transitions from a singlet excited state to a triplet state. This can lead to increased phosphorescence compared to its sulfur- and oxygen-containing counterparts. researchgate.net Reviews comparing these heterocycles confirm that whenever possible, the properties of BSDs are compared to their 2,1,3-benzoxadiazole and 2,1,3-benzothiadiazole analogues to understand these effects. nih.govresearchgate.net

| Feature | Benzoxadiazole (BOD) Core | Benzotriazole (BTz) Core | Benzoselenodiazole (BSD) Core |

|---|---|---|---|

| Heteroatoms in Fused Ring | 2 Nitrogen, 1 Oxygen | 3 Nitrogen wikipedia.org | 2 Nitrogen, 1 Selenium nih.govresearchgate.net |

| Electronic Nature | Electron-accepting researchgate.net | Can act as an electron-donor nih.gov | Strongly electron-accepting researchgate.net |

| Key Structural Feature | Planar, fused aromatic system | Contains an N-H bond wikipedia.org | Contains a heavy selenium atom nih.govresearchgate.net |

| HOMO-LUMO Gap | Intermediate | Generally larger | Smallest among the three researchgate.net |

| Primary Application Context | Fluorophores, organic electronics researchgate.netfrontiersin.org | Corrosion inhibition, synthetic intermediate wikipedia.orgnih.gov | Luminescent materials, bioimaging nih.govresearchgate.net |

Future Directions and Emerging Research Avenues for 4,7 Diphenyl 2,1,3 Benzoxadiazole

Development of Novel Molecular Architectures for Enhanced Performance and Functionality

The core structure of 4,7-Diphenyl-2,1,3-benzoxadiazole offers a versatile platform for the rational design of new molecular architectures with enhanced performance. A primary focus of future research will be the strategic functionalization of this scaffold to fine-tune its optoelectronic properties. One promising approach involves the creation of donor-π-acceptor-π-donor (D-π-A-π-D) type fluorophores. In this design, the electron-deficient 2,1,3-benzoxadiazole unit acts as the acceptor (A), while various electron-donating moieties can be attached to the phenyl rings through conjugated π-spacers. This architecture can lead to materials with strong intramolecular charge transfer (ICT), resulting in desirable properties such as large Stokes shifts and solvent-dependent fluorescence emission.

For instance, the synthesis of derivatives with terminal aryl acetylenes has been shown to yield fluorophores with significant Stokes' shifts and good thermal stability. Future work will likely explore a wider range of donor groups and π-conjugated linkers to achieve emission across the visible spectrum and to enhance quantum yields.

Another key area of development is the design of two-dimensional (2D) conjugated molecules. By creating isomers with different substitution patterns on a central phenyl ring, researchers can study the effects of molecular symmetry and charge delocalization on material properties and device performance. While this has been explored in related oxadiazole-containing systems, a systematic investigation into 2D architectures based on the this compound core could unlock new possibilities for controlling film morphology and charge transport in organic light-emitting diodes (OLEDs) and other electronic devices. nih.gov

Furthermore, the synthesis of copolymers incorporating the this compound unit is a promising strategy for developing processable materials for large-area electronics. By alternating the benzoxadiazole acceptor with various donor units such as fluorene, phenylene, or thiophene (B33073), the resulting copolymers can exhibit tunable HOMO/LUMO energy levels, broad absorption spectra, and good thermal stability. polymer.cn Research in the analogous 4,7-diphenyl-2,1,3-benzothiadiazole (B12581777) system has demonstrated the potential of such copolymers in photovoltaic applications, achieving significant power conversion efficiencies. polymer.cn Similar strategies can be applied to the benzoxadiazole derivative to develop new materials for organic solar cells and photodetectors.

Exploration of Multicomponent Systems and Hybrid Materials

The performance of organic electronic devices can be significantly enhanced by moving beyond single-component materials to multicomponent systems and hybrid materials. For this compound, a key research direction will be its incorporation into polymer blends. In bulk heterojunction solar cells, for example, the benzoxadiazole derivative or a copolymer containing it can act as the electron donor, blended with an electron acceptor such as a fullerene derivative. polymer.cn The morphology of this blend is critical for efficient charge separation and transport, and future research will focus on controlling this morphology through variations in the molecular structure of the benzoxadiazole component and processing conditions.

A particularly exciting frontier is the development of hybrid materials that combine this compound with inorganic nanomaterials. For instance, creating nanocomposites with graphene or carbon nanotubes could lead to materials with enhanced charge mobility and mechanical robustness, making them suitable for flexible electronics. The π-conjugated nature of the benzoxadiazole derivative could facilitate strong interfacial interactions with these carbon nanomaterials, enabling efficient charge transfer.

Another promising avenue is the hybridization with semiconductor quantum dots (QDs) or perovskites. The benzoxadiazole derivative could function as a hole-transporting material or a luminescent component in hybrid LEDs or solar cells. The ability to tune the energy levels of the organic molecule to match those of the inorganic nanomaterial will be crucial for optimizing device performance. Research into hybridizing perovskites with QDs has shown benefits in terms of crystallization and carrier mobility, suggesting that similar advantages could be realized by incorporating specifically designed organic molecules like this compound. mdpi.com

Integration into Advanced Device Architectures for Next-Generation Technologies

The unique properties of this compound and its derivatives make them attractive candidates for a range of advanced device architectures. A major area of future research will be their integration into flexible and wearable electronics. nih.gov The development of solution-processable copolymers and hybrid materials based on this benzoxadiazole will be key to fabricating devices on flexible substrates. nih.gov Potential applications include flexible OLED displays, where the benzoxadiazole derivative could serve as an emissive or charge-transporting layer, and wearable sensors.

In the realm of sensing, the fluorescent properties of this compound are particularly advantageous. Its sensitivity to the local environment, a characteristic of molecules exhibiting intramolecular charge transfer, could be harnessed to develop fluorescent chemosensors. By functionalizing the core structure with specific recognition units, it may be possible to create sensors for various analytes. The analogous benzothiadiazole system has been extensively explored for creating optical sensors for ions and neutral molecules, indicating a rich area of potential for the benzoxadiazole derivative in applications such as environmental monitoring and medical diagnostics. mdpi.com

Furthermore, the integration of these materials into advanced photovoltaic device architectures holds significant promise. The deep-lying HOMO energy levels that can be achieved in copolymers based on the analogous benzothiadiazole core lead to high open-circuit voltages in solar cells, a critical parameter for high power conversion efficiency. polymer.cn Applying this design principle to this compound-based copolymers could lead to the next generation of efficient and stable organic solar cells.

Interdisciplinary Research Opportunities in Organic Electronics and Photonics

The continued advancement of this compound as a high-performance material will necessitate a highly interdisciplinary research approach. The synthesis of novel molecular architectures and multicomponent systems is fundamentally a chemistry-driven endeavor. However, to fully realize their potential, close collaboration with physicists and engineers is essential.

Physicists will play a crucial role in characterizing the fundamental photophysical processes in these materials, such as charge generation, transport, and recombination. Techniques like time-resolved spectroscopy can provide invaluable insights into the dynamics of excited states and charge carriers, guiding the design of more efficient materials and devices. Understanding the relationship between molecular structure, solid-state packing, and electronic properties is a key area where the expertise of both chemists and physicists is required.

Engineers will be responsible for translating new materials into functional devices. This includes developing new fabrication processes, such as printing and coating techniques for large-area flexible electronics, and designing novel device architectures to maximize performance. The integration of these materials into complex systems, such as wearable sensors or integrated circuits, will require a deep understanding of device physics and engineering principles.

A successful research program will therefore involve a continuous feedback loop between these disciplines. Chemists will synthesize new materials based on theoretical predictions and experimental feedback from physicists and engineers. Physicists will then characterize these materials to understand their fundamental properties, and engineers will fabricate and test devices, providing crucial data to guide the next round of material design and synthesis. This collaborative ecosystem will be paramount to unlocking the full potential of this compound in the exciting fields of organic electronics and photonics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.